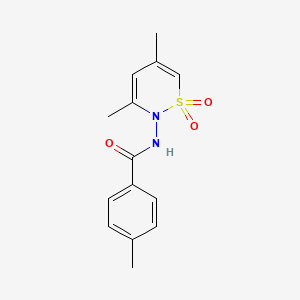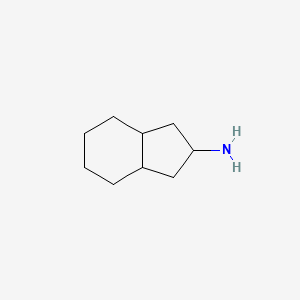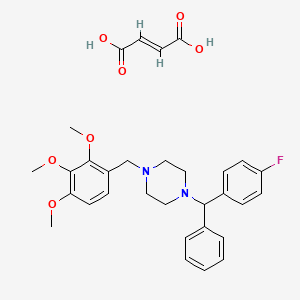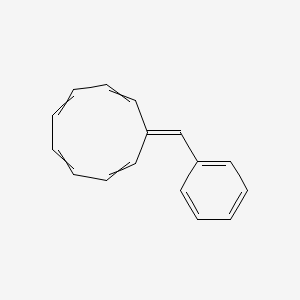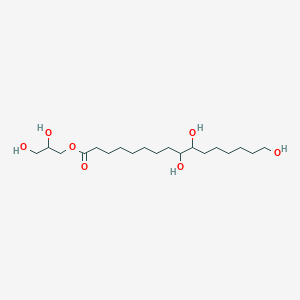
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is a complex organic compound with the molecular formula C19H38O7. It is an ester derived from hexadecanoic acid and glycerol, featuring multiple hydroxyl groups that contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate typically involves the esterification of hexadecanoic acid with glycerol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to alcohols.
Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and cell signaling.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding, influencing membrane fluidity and enzyme activity. The compound may also modulate signaling pathways related to inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol monostearate: Similar in structure but lacks the additional hydroxyl groups on the fatty acid chain.
2,3-Dihydroxypropyl 9,10-dihydroxyoctadecanoate: Similar ester but with a different fatty acid chain length and hydroxylation pattern.
Uniqueness
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
98496-93-6 |
|---|---|
Molekularformel |
C19H38O7 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 9,10,16-trihydroxyhexadecanoate |
InChI |
InChI=1S/C19H38O7/c20-13-9-5-4-7-11-18(24)17(23)10-6-2-1-3-8-12-19(25)26-15-16(22)14-21/h16-18,20-24H,1-15H2 |
InChI-Schlüssel |
VFYBPHLFVKIIOK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


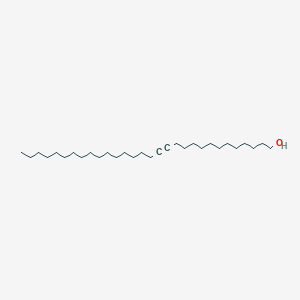

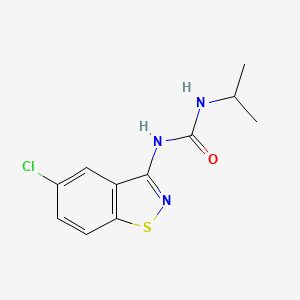
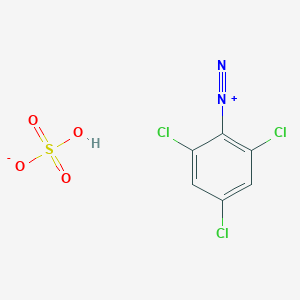
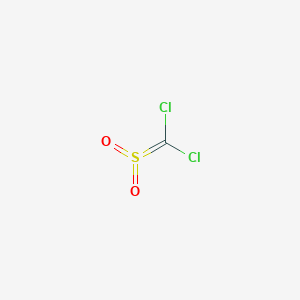
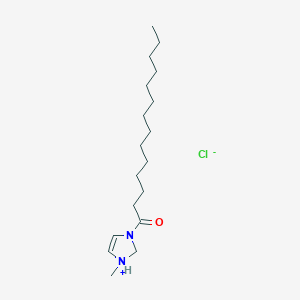
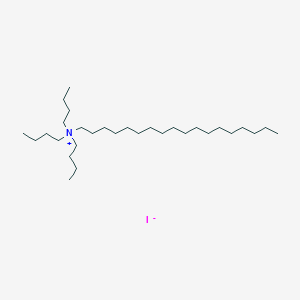

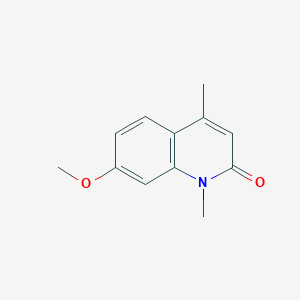
![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
